molecular formula C13H14N2O4S B2383552 N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide CAS No. 1798487-37-2

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2383552
CAS No.: 1798487-37-2
M. Wt: 294.33
InChI Key: KOVWPOHICBYMMO-UHFFFAOYSA-N
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Description

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide typically involves multi-step organic reactions. One common method includes the formation of the furan and thiophene rings followed by their functionalization. The oxalamide group is introduced through a coupling reaction, often using reagents such as oxalyl chloride and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group can produce amines .

Scientific Research Applications

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide include:

Uniqueness

What sets this compound apart is the combination of the furan and thiophene rings with the oxalamide group. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for diverse scientific investigations .

Properties

IUPAC Name

N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-14-12(17)13(18)15-7-8-4-5-10(20-8)11(16)9-3-2-6-19-9/h2-6,11,16H,7H2,1H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVWPOHICBYMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=C(S1)C(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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